N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
Description
Core Structural Features
The fundamental architecture of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is built upon a 1H-indazole core system, which consists of a fused benzene and pyrazole ring structure. The indazole nucleus serves as the central scaffold, providing both structural rigidity and the necessary electronic properties for biological activity. The core heterocyclic system contains two nitrogen atoms positioned at the 1 and 2 positions of the five-membered pyrazole ring, creating a bicyclic aromatic framework that contributes significantly to the compound's overall stability and reactivity profile.
The indazole core system exhibits characteristic chemical properties associated with fused aromatic heterocycles, including delocalized electron density across both ring systems and specific reactivity patterns at various positions. The 3-position of the indazole ring bears the carboxamide substituent, which represents a critical structural element for the compound's pharmacological properties. This positioning places the carboxamide functionality in optimal geometric relationship to the heterocyclic core, facilitating specific molecular interactions and conformational arrangements.
The molecular framework demonstrates planarity across the indazole system with extensions provided by the pendant substituents. The overall three-dimensional structure is influenced by the rotational freedom around specific bonds, particularly those connecting the indazole core to the fluoropentyl chain and the carboxamide linkage to the amino acid derived substituent. These structural features contribute to the compound's ability to adopt multiple conformations while maintaining core structural integrity.
Functional Group Analysis
The molecular structure of this compound incorporates several distinct functional groups that contribute to its chemical behavior and biological properties. The primary carboxamide group located at the 3-position of the indazole ring represents the most significant functional domain, characterized by the presence of a carbonyl carbon bonded to a nitrogen atom. This amide linkage exhibits typical amide characteristics including partial double-bond character due to resonance stabilization, resulting in restricted rotation around the carbon-nitrogen bond.
The terminal primary amide group within the butanoic acid derived substituent constitutes another critical functional element. This amide functionality contains a carbonyl carbon bonded to a nitrogen bearing two hydrogen atoms, creating a highly polar functional group capable of extensive hydrogen bonding interactions. The presence of both carbonyl oxygen and amino hydrogen atoms provides multiple sites for intermolecular and intramolecular interactions, significantly influencing the compound's solubility characteristics and crystalline packing arrangements.
The fluoroalkyl chain represents a unique structural feature, incorporating a carbon-fluorine bond within the pentyl substituent attached to the 1-position of the indazole ring. The fluorine atom, positioned at the 4-position of the pentyl chain, introduces significant electronegativity and steric effects that influence the overall molecular properties. The carbon-fluorine bond exhibits high bond strength and creates a strong dipole moment, affecting both the electronic distribution within the molecule and its interactions with biological targets.
The methyl branching within the amino acid derived substituent provides additional structural complexity through the introduction of steric bulk at the alpha-carbon position relative to the primary amide functionality. This branching pattern creates a specific three-dimensional arrangement that influences the compound's conformational preferences and potential binding orientations. The isopropyl-like structure formed by the methyl branches contributes to the overall lipophilicity of the molecule while maintaining specific steric requirements for biological activity.
Stereochemical Considerations
The stereochemical aspects of this compound center primarily around the chiral center present within the amino acid derived substituent. The alpha-carbon of the 2-amino-3-methylbutanoic acid moiety represents the sole stereogenic center within the molecular structure, creating the potential for two distinct enantiomeric forms. This stereochemical feature significantly influences the compound's three-dimensional shape and consequently affects its interactions with chiral biological systems.
The configuration at the stereogenic center determines the spatial arrangement of the substituents around the chiral carbon, with the amino acid derived portion adopting either an S or R configuration depending on the priority assignment of the attached groups. The stereochemical assignment follows standard Cahn-Ingold-Prelog rules, considering the relative priorities of the carboxamide carbonyl, the primary amide group, the methyl substituent, and the hydrogen atom. The absolute configuration at this center plays a crucial role in determining the compound's biological activity and receptor binding characteristics.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotational freedom around several key bonds, particularly the amide bonds and the alkyl chain connecting the indazole core to the fluoropentyl substituent. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amide functionalities and steric interactions between the various substituents. These conformational preferences significantly impact the compound's ability to interact with specific molecular targets and influence its overall biological profile.
The stereochemical considerations extend to the potential for atropisomerism around the amide bonds, although the energy barriers for rotation are typically insufficient to create stable atropisomers at room temperature. However, the restricted rotation around these bonds does contribute to the conformational complexity of the molecule and influences its dynamic behavior in solution and solid-state environments.
Polymorphism and Crystal Forms
The crystalline behavior of this compound is influenced by the multiple hydrogen bonding capabilities and the presence of both polar and nonpolar structural domains. The compound's ability to form hydrogen bonds through its amide functionalities creates opportunities for various crystalline packing arrangements, potentially leading to polymorphic behavior. The primary amide groups can participate in both hydrogen bond donation and acceptance, while the secondary amide linkage provides additional hydrogen bonding sites.
The molecular packing in crystalline forms is expected to be dominated by intermolecular hydrogen bonding networks formed between the amide functionalities of adjacent molecules. These hydrogen bonding patterns can create extended supramolecular structures that stabilize specific crystalline arrangements. The presence of the fluorine atom introduces additional complexity through its potential participation in weak halogen bonding interactions and its influence on the overall dipole moment of the molecule.
The crystal structure analysis of related indazole-3-carboxamide compounds provides insight into potential packing motifs for this specific derivative. Common structural features observed in similar compounds include the formation of hydrogen-bonded chains or sheets through amide-amide interactions, with the aromatic indazole cores participating in π-π stacking interactions. The fluoroalkyl chains typically extend into hydrophobic regions of the crystal lattice, creating distinct polar and nonpolar domains within the crystalline structure.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₉FN₄O₂ | Chemical Analysis |
| Molecular Weight | 292.34 g/mol | Mass Spectrometry |
| Stereogenic Centers | 1 | Structural Analysis |
| Hydrogen Bond Donors | 3 | Functional Group Count |
| Hydrogen Bond Acceptors | 4 | Functional Group Count |
| Rotatable Bonds | 7 | Conformational Analysis |
The potential for pseudopolymorphism through solvate formation represents another important consideration for this compound. The presence of multiple hydrogen bonding sites and the amphiphilic nature of the molecule create favorable conditions for incorporating solvent molecules into the crystal lattice. Different solvates may exhibit distinct physical properties, including solubility characteristics, melting points, and dissolution rates, which are important considerations for handling and storage of the compound.
Properties
Molecular Formula |
C18H25FN4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Synonyms |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
Origin of Product |
United States |
Preparation Methods
N1-Alkylation with 4-Fluoropentyl Groups
The introduction of the 4-fluoropentyl side chain at the indazole nitrogen (N1) is achieved via nucleophilic substitution. A representative protocol involves:
-
Reagents : Indazole, 1-bromo-4-fluoropentane, sodium hydride (NaH), dimethylformamide (DMF).
-
Conditions : Dropwise addition of 1-bromo-4-fluoropentane to a stirred suspension of NaH and indazole in DMF at 0°C, followed by warming to room temperature for 12 hours.
-
Yield : ~65–75% after column chromatography (silica gel, hexane/ethyl acetate).
This step is critical for establishing the compound’s pharmacokinetic profile, as fluorinated alkyl chains enhance lipid solubility and blood-brain barrier penetration.
C3-Carboxylic Acid Formation
Functionalization of the C3 position proceeds through acylation followed by hydrolysis:
-
Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) at 0°C forms 2,2,2-trifluoro-1-(1-(4-fluoropentyl)-1H-indazol-3-yl)ethan-1-one.
-
Hydrolysis : Refluxing with potassium hydroxide (KOH) in methanol/toluene yields 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid.
Carboxamide Linker Synthesis
The carboxamide moiety, N-(1-amino-3-methyl-1-oxobutan-2-yl), is introduced via peptide coupling. This step requires enantioselective synthesis to ensure biological activity, as SCRAs exhibit stereochemical dependence.
Preparation of Valinamide Derivative
The (S)-1-amino-3-methyl-1-oxobutan-2-yl group is derived from L-valine:
Coupling Reaction
The carboxylic acid intermediate is coupled to the valinamide using carbodiimide chemistry:
-
Reagents : 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid, (S)-1-amino-3-methyl-1-oxobutan-2-ylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), triethylamine (Et3N).
-
Conditions : Stirring in DMF at room temperature for 18 hours.
Optimization and Side Reactions
Enantiomeric Control
Racemization during coupling is minimized by:
Impurity Profiling
Common byproducts include:
-
N1-Overalkylation : Di-substituted indazole derivatives from excess 1-bromo-4-fluoropentane.
-
Carboxylic Acid Anhydrides : Formed during acylation, removed via alkaline washing.
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Di-alkylated indazole | Excess alkylating agent | Stoichiometric reagent control |
| Unreacted carboxylic acid | Incomplete coupling | Extended reaction time (24–48 h) |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 5F-AB-PINACA follows a multi-step procedure optimized for regioselectivity and enantiomeric purity:
Key Reaction Steps:
-
Esterification of Indazole-3-Carboxylic Acid :
-
N1-Alkylation :
-
Saponification :
-
Amide Coupling :
Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | , , reflux | Methyl indazole-3-carboxylate |
| 2 | -BuOK, 1-bromo-4-fluoropentane, THF | N1-alkylated intermediate |
| 3 | NaOH, , rt | Indazole-3-carboxylic acid |
| 4 | EDC, HOBt, L-valinamide, DMF | 5F-AB-PINACA (S-enantiomer) |
Metabolic Reactions
5F-AB-PINACA undergoes extensive hepatic metabolism, primarily mediated by carboxylesterase 1 (CES1) and cytochrome P450 enzymes .
Major Metabolic Pathways:
-
Hydrolysis of the Primary Amide :
CES1 cleaves the carboxamide bond, yielding AB-PINACA-COOH (major metabolite) . -
Oxidative Defluorination :
-
Hydroxylation :
-
Mono- and di-hydroxylation of the pentyl chain and indazole ring.
-
-
Epoxidation :
Epoxide formation followed by hydrolysis to diols .
Metabolite Profile:
| Metabolite | Enzyme | Structural Modification |
|---|---|---|
| AB-PINACA-COOH | CES1 | Carboxamide → Carboxylic acid |
| 5-Hydroxypentyl | CYP450 | Fluorine → Hydroxyl |
| Pentanoic Acid | CYP450 | Oxidative defluorination |
| Dihydroxyindazole | CYP450 | Ring hydroxylation |
Stability Under Physiological Conditions
-
Metabolic Stability :
-
Chemical Stability :
Stereochemical Considerations
-
The synthetic route emphasizes the (S)-enantiomer due to its higher CB1/CB2 receptor affinity .
-
Chiral separation studies confirm that the (S)-enantiomer is predominant in illicit products .
Impurities and By-Products
-
N2-Alkylated Regioisomer :
-
Residual Solvents :
Comparative Reactivity with Analogues
| Feature | 5F-AB-PINACA | AB-FUBINACA | ADB-PINACA |
|---|---|---|---|
| Fluorine Position | 4-fluoropentyl | 4-fluorobenzyl | None |
| Amide Substituent | Valinamide | Valinamide | Dimethylbutanamide |
| Major Metabolites | AB-PINACA-COOH | FUBINACA-COOH | ADB-PINACA-COOH |
Analytical Detection
Scientific Research Applications
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4F-AB-PINACA with key analogs:
Pharmacological Activity
- Potency: Fluorination at the pentyl chain (4F or 5F) generally increases CB1 receptor affinity compared to non-fluorinated analogs like AB-PINACA. For example, 5F-AB-PINACA exhibits nanomolar-range CB1 agonism (EC₅₀ < 10 nM) . Positional isomers (4F vs. 5F) may differ in metabolic pathways due to fluorine placement, affecting duration of action .
- Toxicity : AB-CHMINACA and AB-FUBINACA are associated with severe adverse effects (e.g., seizures, cardiotoxicity), likely due to prolonged receptor activation . The 4F-AB-PINACA isomer’s toxicity profile is less documented but presumed similar to 5F-AB-PINACA .
Analytical Differentiation
- LC-MS/MS : Retention times and fragmentation patterns differ between analogs. For instance, 4F-AB-PINACA may elute earlier than 5F-AB-PINACA due to reduced hydrophobicity from C4 fluorination . Key fragments include m/z 145 (indazole-3-carboxamide) and m/z 226 (side chain cleavage) .
- Isomer Challenges : Positional isomers (e.g., 4F vs. 5F) require high-resolution mass spectrometry or nuclear magnetic resonance (NMR) for unambiguous identification .
Legal and Regulatory Status
- 4F-AB-PINACA: Not explicitly listed in some controlled substance schedules but may fall under analog laws (e.g., U.S. Federal Analog Act) .
- 5F-AB-PINACA : Explicitly controlled in the U.S. (DEA Code 7025) and EU .
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential implications for human health. This article delves into the compound's biological effects, mechanisms of action, and associated health risks.
Chemical Structure and Properties
ADB-FUBINACA belongs to the class of synthetic cannabinoids, specifically indazole-derived compounds. Its chemical formula is with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core structure linked to an amide group, which is crucial for its interaction with cannabinoid receptors.
ADB-FUBINACA primarily acts as a full agonist at the cannabinoid receptor type 1 (CB1R), which is predominantly expressed in the central nervous system. Research indicates that it exhibits significantly higher potency compared to natural cannabinoids, with some studies reporting up to 140-fold greater efficacy than THC (tetrahydrocannabinol) in activating CB1R . The compound's binding affinity and efficacy are influenced by its structural modifications, particularly the presence of the 4-fluorobenzyl group.
Biological Effects
The biological effects of ADB-FUBINACA are diverse and can lead to various physiological and psychological outcomes:
- Neurological Effects : Users may experience altered perception, agitation, anxiety, paranoia, hallucinations, and loss of consciousness. These effects are attributed to the compound's action on CB1R in the brain .
- Cardiovascular Effects : The compound can cause significant cardiovascular responses such as chest pain, hypertension, and tachycardia due to its systemic effects on cannabinoid receptors .
- Toxicity : There is a growing body of evidence indicating potential toxicity associated with ADB-FUBINACA use. Reports have linked it to severe adverse events including seizures and fatalities in users .
Case Studies
Several case studies highlight the health risks associated with ADB-FUBINACA:
- Intoxication Cases : A systematic review identified multiple cases of intoxication leading to emergency room visits due to severe neurological symptoms following ADB-FUBINACA consumption .
- Fatalities : Reports from forensic investigations indicated fatalities linked to synthetic cannabinoids, including ADB-FUBINACA, underscoring the need for awareness regarding its use .
- Detection in Biological Samples : Studies have successfully detected metabolites of ADB-FUBINACA in biological matrices such as urine and blood, facilitating toxicological assessments in clinical settings .
Comparative Analysis with Other Synthetic Cannabinoids
To provide a clearer understanding of ADB-FUBINACA's biological activity relative to other synthetic cannabinoids, the following table summarizes key characteristics:
| Compound Name | CB1R Affinity | Potency (relative to THC) | Notable Effects |
|---|---|---|---|
| ADB-FUBINACA | High | Up to 140-fold | Anxiety, tachycardia |
| JWH-018 | Moderate | 2-3 times | Euphoria, paranoia |
| AMB-FUBINACA | High | Up to 85-fold | Hallucinations, agitation |
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling an indazole-3-carboxylic acid derivative with a valine amide precursor. Key steps include:
Preparation of 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid : Alkylation of indazole-3-carboxylic acid using 1-fluoro-4-iodopentane under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt to form an active ester intermediate.
Amide bond formation : React the activated acid with L-valine amide (1-amino-3-methyl-1-oxobutan-2-amine) in anhydrous DCM or THF under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Critical parameters include reaction temperature (maintained at 0–25°C during coupling), stoichiometric ratios (1:1.2 acid-to-amine), and inert atmosphere to prevent hydrolysis.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The 4-fluoropentyl chain shows distinct splitting patterns (e.g., fluorinated CH₂ groups at δ 4.4–4.6 ppm in ¹H NMR; ¹⁹F NMR at ~-120 ppm for CF₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 369.1692 (calculated for C₂₀H₂₂FN₄O₂⁺) with <2 ppm error .
- IR Spectroscopy : Identify amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands to confirm carboxamide functionality .
Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm particles).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Ionization : ESI+ with MRM transitions targeting m/z 369 → 232 (primary fragment).
- Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine .
Validation should include linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%).
Advanced Research Questions
Q. How can in vitro receptor binding assays be designed to evaluate this compound’s affinity for cannabinoid receptors (CB1/CB2)?
- Methodological Answer :
- Cell Lines : Use HEK293 cells stably transfected with human CB1 or CB2 receptors.
- Radioligand Displacement : Compete with [³H]CP55,940 (0.5 nM) in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Incubate for 90 min at 37°C .
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and convert to Kᵢ via Cheng-Prusoff equation.
Note: Address fluoropentyl chain lipophilicity by including 0.1% BSA to reduce nonspecific binding.
Q. What strategies resolve contradictions in reported metabolic stability data across studies?
- Methodological Answer : Discrepancies may arise from:
- Enzyme Sources : Compare human liver microsomes (HLM) vs. recombinant CYP isoforms (e.g., CYP3A4/5 dominate oxidation).
- Incubation Conditions : Standardize NADPH concentration (1 mM), protein content (0.5 mg/mL), and incubation time (30–60 min).
- Analytical Sensitivity : Use LC-HRMS (Q-Exactive Orbitrap) to detect minor metabolites (e.g., hydroxylated fluoropentyl or indazole-N-oxide derivatives) .
Normalize results to positive controls (e.g., testosterone for CYP3A4 activity).
Q. How are regioisomeric byproducts differentiated during synthesis?
- Methodological Answer :
- Chromatographic Separation : Utilize chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with hexane/ethanol (80:20) to resolve N-(1-amino-3-methyl-1-oxobutan-2-yl) regioisomers.
- X-ray Crystallography : Confirm absolute configuration of single crystals grown in EtOAc/hexane at 4°C .
- Dynamic NMR : Monitor rotational barriers of the fluoropentyl chain at low temperatures (−40°C) to identify steric hindrance differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
